2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Description
Properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBDEYACJKPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625084 | |
| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-85-3 | |
| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features of the Suzuki-Miyaura Method
- Utilizes aryl or heteroaryl halides (e.g., bromopyrimidine or iodopyrimidine derivatives)
- Employs bis(pinacolato)diboron as the boron source
- Requires a palladium catalyst, often with a phosphine ligand
- Uses a base (commonly potassium acetate or potassium carbonate)
- Conducted in an inert atmosphere (nitrogen or argon)
- Solvent: 1,4-dioxane or similar polar aprotic solvents
- Typical reaction temperature: 80–100°C
Detailed Preparation Method
Stepwise Synthesis
Step 1: Synthesis of 2-Phenoxy-5-halopyrimidine
- Starting from pyrimidine, a halogen (bromine or iodine) is introduced at the 5-position.
- The 2-position is substituted with a phenoxy group, typically via nucleophilic aromatic substitution.
Step 2: Borylation via Suzuki-Miyaura Coupling
- The 2-phenoxy-5-halopyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate).
- The reaction is performed in 1,4-dioxane at 80°C under nitrogen.
- After completion, the mixture is cooled and the product is purified, usually by silica gel chromatography.
Example Reaction Conditions (Representative)
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-phenoxy-5-bromopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-dioxane | 80°C | Overnight | 70–80% |
- The use of Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is common due to its high activity and selectivity.
- Potassium acetate is preferred as a mild base, minimizing side reactions.
- The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Data Table: Summary of Key Reaction Parameters
| Parameter | Typical Value/Choice | Rationale |
|---|---|---|
| Halide precursor | 2-Phenoxy-5-bromopyrimidine | Readily available, reactive |
| Boron source | Bis(pinacolato)diboron | Stable, efficient for borylation |
| Catalyst | Pd(dppf)Cl₂ | High yield, low catalyst loading |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes Pd(0), enhances selectivity |
| Base | Potassium acetate | Mild, compatible with sensitive substrates |
| Solvent | 1,4-Dioxane | Good solubility, high boiling point |
| Temperature | 80°C | Optimal for high conversion |
| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive intermediates |
| Purification | Silica gel chromatography | Removes catalyst and byproducts |
| Typical yield | 70–80% | Efficient, scalable |
Research Findings and Optimization
- Yield Optimization: Careful control of temperature and exclusion of moisture/oxygen are critical for optimal yields. Excess base or prolonged heating can lead to decomposition or side products.
- Catalyst Selection: While Pd(dppf)Cl₂ is standard, alternative palladium sources (e.g., Pd(PPh₃)₄) have been reported but may require different ligands or conditions for comparable results.
- Substrate Scope: The method tolerates various substituents on the pyrimidine ring, including electron-donating and -withdrawing groups, making it flexible for analog synthesis.
- Scalability: The described method is robust and has been scaled for multi-gram synthesis without significant loss in yield or purity.
Comparative Analysis: Related Compounds
A similar strategy is used for the synthesis of related pyrimidine boronate esters, such as 4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, confirming the general utility of the Suzuki-Miyaura approach for this class of compounds.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is in organic synthesis. The compound acts as a versatile building block in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst.
Medicinal Chemistry
In medicinal chemistry, this compound has potential therapeutic applications due to its ability to act as a pharmacophore. Its structural features may facilitate interactions with biological targets.
Case Studies
Several studies have highlighted its efficacy in:
- Anticancer Agents : Compounds derived from this structure have shown activity against various cancer cell lines.
- Antiviral Drugs : Research indicates potential antiviral properties that warrant further investigation.
Materials Science
The compound's boron-containing structure makes it suitable for applications in materials science. It can be used to create:
- Polymeric Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Sensors : Its unique electronic properties allow for development in sensor technologies.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrimidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrimidine-based boronate esters, highlighting variations in substituents, molecular properties, and applications:
Key Observations from Comparative Analysis
Electron-Withdrawing Groups (e.g., Difluoromethoxy): Enhance electrophilicity, improving coupling efficiency with electron-rich aryl halides .
Steric and Solubility Considerations: Benzyloxy vs. Phenoxy: The benzyl group in ’s compound adds steric bulk, which may reduce reaction rates compared to the less hindered phenoxy analog . Amino Substituents: Compounds like 2-amino-5-boronate pyrimidine () exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities, advantageous for aqueous-phase reactions .
Application-Specific Design :
- Methylthio Derivatives () are tailored for sulfur-mediated drug design, while trifluoromethoxy analogs (e.g., ) are prioritized for fluorinated bioactive molecules .
Synthetic Accessibility :
- Compounds like 2-methoxy-5-boronate pyridin-3-amine () are commercially available at high purity (≥96%), facilitating rapid scale-up in medicinal chemistry .
Biological Activity
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that incorporates a pyrimidine ring structure along with a boron-containing moiety. This unique combination suggests potential applications in medicinal chemistry and drug development due to the biological activities commonly associated with both pyrimidines and boron compounds.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H26BNO4
- Molecular Weight : 353.25 g/mol
Biological Activity Overview
Pyrimidine derivatives have been extensively studied for their diverse biological activities. They are known to exhibit properties such as:
- Antiviral Activity : Pyrimidines have been identified as effective against various viral infections.
- Anticancer Properties : Many pyrimidine derivatives show promise in inhibiting tumor growth and proliferation.
- Antimicrobial Effects : Certain pyrimidines possess significant activity against bacterial strains.
The incorporation of boron into organic molecules has also been linked to enhanced biological activity due to the unique reactivity of boron compounds.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors in metabolic pathways relevant to disease processes.
- Interaction with Nucleic Acids : The structural similarity of pyrimidines to nucleobases allows them to interfere with DNA and RNA synthesis.
- Boronic Ester Reactivity : The dioxaborolane moiety can participate in various chemical reactions that may enhance the compound's pharmacological properties.
Anticancer Activity
A study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 24 | MCF7 | 0.8 |
| 25 | HeLa | 1.2 |
| 26 | A549 | 0.6 |
These findings suggest that the presence of the dioxaborolane group may enhance the anticancer activity by improving cellular uptake or modifying the compound's interaction with target proteins .
Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 24 | MRSA | 4 |
| 25 | Mycobacterium abscessus | 8 |
| 26 | Mycobacterium smegmatis | 4 |
The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Pharmacokinetics and Toxicity
Research on the pharmacokinetic profile of similar pyrimidine-based compounds indicates favorable absorption and distribution characteristics. For example:
| Parameter | Value |
|---|---|
| Cmax (µg/mL) | 592 ± 62 |
| t½ (h) | 26.2 ± 0.9 |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
These parameters suggest that such compounds could be optimized for therapeutic use without significant toxicity at effective doses .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester’s reactivity. Key steps include:
- Precursor Selection : Start with halogenated pyrimidine derivatives (e.g., 5-bromo-2-phenoxypyrimidine) and react with bis(pinacolato)diboron under palladium catalysis.
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., XPhos) to enhance efficiency in inert solvents like DME or THF .
- Reaction Conditions : Maintain temperatures between 80–100°C for 12–24 hours under nitrogen. Confirm completion via TLC or LC-MS.
Q. How can spectroscopic and crystallographic methods confirm the structure of this boronic ester?
Methodological Answer:
- NMR Analysis :
- X-ray Crystallography :
Advanced Research Questions
Q. How can steric hindrance from the phenoxy group impact cross-coupling efficiency, and how can this be mitigated?
Methodological Answer:
- Challenge : The bulky phenoxy group may slow transmetallation or reductive elimination.
- Solutions :
- Validation : Monitor byproducts (e.g., homocoupled dimers) via HPLC-MS.
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the boronic ester moiety?
Methodological Answer:
Q. How can this boronic ester be applied in ROS-responsive drug delivery systems?
Methodological Answer:
- Design : Conjugate the boronic ester to therapeutic agents (e.g., proteins) via ROS-cleavable linkers.
- Activation : Test reactivity with H₂O₂ (0.1–10 mM) to release the active drug in vitro.
- Case Study : RNase A conjugated to a similar boronic ester showed tumor-selective cytotoxicity due to higher intracellular ROS levels in cancer cells .
Q. Why might Suzuki couplings with electron-deficient aryl halides yield unexpected byproducts, and how can this be addressed?
Methodological Answer:
- Root Cause : Competitive protodeboronation or oxidative deborylation under basic conditions.
- Mitigation :
- Analysis : Characterize byproducts via HRMS and adjust stoichiometry of the boron reagent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
